molecular formula C25H27N3O4.HCl B1574487 CKD 602

CKD 602

Cat. No.: B1574487
M. Wt: 531.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Camptothecin (B557342) Derivatives in Drug Discovery

The journey of camptothecin (CPT) in drug discovery began in 1966 with its isolation from the bark and stem of Camptotheca acuminata, a tree native to China and traditionally used in Chinese medicine wikipedia.orgdntb.gov.uawikipedia.orgnih.gov. This pentacyclic alkaloid was identified during a systematic screening of natural products for anticancer agents by M. E. Wall and M. C. Wani wikipedia.orgdntb.gov.uawikipedia.org. Early investigations revealed CPT's promising anticancer activity against various tumor types, including breast, ovarian, colon, lung, and stomach cancers wikipedia.org.

Despite its potent antitumor effects, the clinical application of camptothecin was significantly hampered by its inherent limitations, primarily poor water solubility and chemical instability, which led to unpredictable toxicity and formulation challenges wikipedia.orgdntb.gov.uanih.gov. These issues necessitated the development of synthetic and semi-synthetic derivatives that could overcome these drawbacks while retaining or enhancing the therapeutic efficacy wikipedia.orgdntb.gov.uanih.govguidetopharmacology.org. The extensive research into CPT analogues led to the approval of several derivatives for cancer treatment, including topotecan (B1662842) and irinotecan (B1672180), which became important chemotherapy agents wikipedia.orgnih.govguidetopharmacology.org. This historical context laid the groundwork for the continued exploration of camptothecin derivatives with improved pharmacological profiles.

Rationale for the Development of CKD 602 as a Novel Topoisomerase I Inhibitor

The challenges associated with the parent compound, camptothecin, particularly its poor water solubility and stability, provided a strong rationale for the development of novel camptothecin analogues dntb.gov.uanih.govguidetopharmacology.orgfishersci.canih.gov. The goal was to create compounds that maintained the potent topoisomerase I inhibitory activity of CPT but exhibited enhanced water solubility, improved stability, and a more favorable therapeutic index guidetopharmacology.orgfishersci.canih.govupo.eswikipedia.orgwikidata.orgmims.comprobes-drugs.org.

DNA topoisomerase I (Top1) is a crucial nuclear enzyme that regulates DNA topology by mediating reversible single-strand breaks during DNA replication and transcription probes-drugs.org. By binding to and inhibiting Top1, camptothecin and its derivatives stabilize the cleavable complex of Top1-DNA, preventing the re-ligation of single-stranded DNA breaks probes-drugs.org. This interference leads to lethal double-stranded DNA breaks when encountered by the DNA replication machinery, ultimately disrupting DNA replication and inducing tumor cell apoptosis probes-drugs.org. This compound was specifically designed to be a potent DNA topoisomerase I inhibitor, aiming to leverage this well-established mechanism of action for broad-spectrum antitumor activity with improved pharmacological properties nih.govupo.eswikipedia.orgwikidata.orgmims.comprobes-drugs.orgprobes-drugs.org.

Overview of this compound as a Synthetic Water-Soluble Camptothecin Analogue

This compound, also known by its alternative names Belotecan (B1684226) or Camtobell®, is a synthetic, water-soluble camptothecin derivative developed by Chong Kun Dang Pharmaceutical Corporation upo.esmims.comprobes-drugs.org. Its chemical name is (20S)-7-(2-isopropylamino)-ethylcamptothecin hydrochloride upo.esmims.com. Other descriptions of its chemical structure include (4S)-4-Ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione phosphate. The development of this compound specifically addressed the poor water solubility of the parent camptothecin, making it a more viable candidate for pharmaceutical applications guidetopharmacology.orgfishersci.canih.govupo.eswikipedia.orgwikidata.orgmims.comprobes-drugs.org.

Research findings highlight this compound's potent anticancer effects across a spectrum of human tumor types. It has been shown to induce apoptosis and cell-cycle arrest, particularly in the G2/M phase, and to inhibit cancer invasion in various cancer cell lines guidetopharmacology.orgnih.govwikipedia.orgwikidata.orgmims.comprobes-drugs.orgprobes-drugs.org. Studies have demonstrated its significant cytotoxic effects in a time- and dose-dependent manner on cell lines derived from cervical cancer, glioma, and oral squamous cell carcinoma guidetopharmacology.orgnih.govwikipedia.orgwikidata.orgmims.comprobes-drugs.orgprobes-drugs.org.

The susceptibility of different cancer cell lines to this compound varies, as indicated by their half-maximal inhibitory concentration (IC50) values. For instance, at 48 hours post-treatment, this compound exhibited varying IC50 values across different human glioma cell lines wikipedia.orgwikidata.orgmims.comprobes-drugs.org.

Table 1: IC50 Values of this compound in Human Glioma Cell Lines (48h treatment)

Cell LineIC50 Value (nM)
LN2299.07 wikipedia.orgwikidata.orgmims.com
U251 MG14.57 wikipedia.orgwikidata.orgmims.com
U343 MG29.13 wikipedia.orgwikidata.orgmims.com
U87 MG84.66 wikipedia.orgwikidata.orgmims.com

Similarly, in oral squamous cell carcinoma (OSCC) cell lines, susceptibility to this compound at 72 hours following treatment also varied guidetopharmacology.orgnih.govmims.com.

Table 2: IC50 Values of this compound in Oral Squamous Cell Carcinoma Cell Lines (72h treatment)

Cell LineIC50 Value (µg/mL)
YD-380.05 guidetopharmacology.orgnih.govmims.com
YD-90.18 guidetopharmacology.orgnih.govmims.com
YD-82.4 guidetopharmacology.orgnih.govmims.com

Further research has explored formulations like STEALTH® liposomal this compound (S-CKD602), which aims to prolong the circulation of this compound in plasma, increase drug exposure in tumors, and improve efficacy compared to the free drug upo.es. This liposomal formulation has shown a greater therapeutic index than free this compound and topotecan in several human tumor xenograft models upo.es.

Properties

Molecular Formula

C25H27N3O4.HCl

Molecular Weight

531.49

Synonyms

Alternative Names: Belotecan, Camtobell®

Origin of Product

United States

Molecular and Cellular Pharmacology of Ckd 602

Mechanism of DNA Topoisomerase I Inhibition

DNA topoisomerase I is a crucial nuclear enzyme responsible for relieving torsional strain in DNA during various cellular processes such as replication, transcription, and recombination by introducing reversible single-strand breaks wikidata.orgmims.comnih.govwikipedia.orgguidetopharmacology.orgprobes-drugs.org. CKD-602 interferes with this vital function through a well-defined mechanism.

CKD-602 acts as a topoisomerase I poison, binding to and stabilizing the transient covalent complex formed between TOP1 and DNA wikidata.orgmims.comwikipedia.orgguidetopharmacology.orgprobes-drugs.orgprobes-drugs.orgwikipedia.org. This stabilization occurs during DNA replication, forming a stable ternary complex involving CKD-602, TOP1, and DNA wikidata.org. The interaction is critical to its mechanism, where the drug intercalates between DNA bases at the cleavage site probes-drugs.org. Specifically, the E-ring of camptothecin (B557342) derivatives, including CKD-602, interacts with the TOP1 enzyme, and the hydroxyl group at position 20 forms a hydrogen bond with aspartic acid residue 533 (Asp533) in the enzyme, contributing to the stabilization of this ternary complex probes-drugs.org.

The stabilization of the DNA-TOP1 cleavable complex by CKD-602 prevents the enzyme from religating the nicked DNA strand wikidata.orgmims.comwikipedia.orgguidetopharmacology.orgprobes-drugs.orgprobes-drugs.org. This inhibition of the religation process is central to the cytotoxic action of CKD-602, as it effectively traps TOP1 on the DNA molecule. The resulting DNA damage, particularly lethal double-stranded DNA breaks (DSBs), occurs when the DNA replication machinery encounters these trapped TOP1-DNA complexes wikidata.orgmims.comguidetopharmacology.org. This interference with DNA replication is a primary mechanism by which CKD-602 disrupts cellular integrity and induces cell death wikidata.orgmims.comguidetopharmacology.org.

DNA Damage Response and Signaling Pathways

The impairment of DNA religation by CKD-602 triggers a robust DNA damage response (DDR) within the cell, activating various signaling pathways crucial for maintaining genomic integrity.

The primary consequence of CKD-602's action is the induction of DNA strand breaks. While TOP1 normally creates reversible single-strand breaks, the stabilization of the cleavable complex by CKD-602 converts these transient breaks into irreversible and lethal double-stranded DNA breaks upon collision with the DNA replication fork guidetopharmacology.orgprobes-drugs.org. Evidence of this DNA damage is observed through the increased phosphorylation of histone H2AX (γH2AX) at serine 139 (Ser 139) following CKD-602 treatment. This phosphorylation is recognized as an early event indicative of double-stranded DNA breaks.

The presence of DNA damage induced by CKD-602 activates cellular DNA damage checkpoint signaling pathways. These checkpoints are critical for coordinating cell cycle progression with DNA repair mechanisms. Key kinases involved in this response include Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) proteins. ATR, in particular, responds to a broad spectrum of DNA damage, and its inhibition can prevent DNA damage checkpoint activation and disrupt DNA repair. The DNA damage induced by CKD-602 also activates pro-apoptotic signaling pathways, leading to programmed cell death guidetopharmacology.org. This involves an increase in the expression of pro-apoptotic proteins such as PARP (Poly(ADP-ribose) polymerase), cleaved PARP, and BAX, along with the phosphorylation of p53. Phosphorylated p53 plays a role in modulating p53 functions and is causally related to apoptosis, with p53 being able to activate BAX expression, thereby accelerating apoptosis.

Cell Cycle Modulation and Arrest

A significant cellular response to CKD-602-induced DNA damage is the modulation of the cell cycle, leading to specific arrest points. CKD-602 consistently induces cell cycle arrest, primarily at the G2/M phase, across a range of cancer cell lines wikidata.orgmims.com.

Studies on cervical cancer cell lines (CaSki, HeLa, SiHa) demonstrated that CKD-602 treatment leads to a concentration-dependent accumulation of cells in the G2/M phase. For instance, the proportion of cells in the G2/M phase increased from approximately 26.3% to 64.5% in CaSki cells, 23.4% to 70.9% in HeLa cells, and 16.0% to 61.0% in SiHa cells after 48 hours of treatment with varying concentrations of CKD-602.

Table 1: CKD-602 Induced G2/M Phase Cell Accumulation in Cervical Cancer Cell Lines (48h treatment)

Cell LineControl G2/M (%)CKD-602 Treated G2/M (%)
CaSki26.364.5
HeLa23.470.9
SiHa16.061.0

Similar G2/M phase arrest has been observed in oral squamous cell carcinoma (OSCC) cell lines (YD-8, YD-9, YD-38) and glioma cell lines (U87 MG, U343 MG, U251 MG, LN229). This arrest is associated with alterations in the expression of cell cycle regulatory proteins. Following CKD-602 treatment, increased expression of cyclin B1, phosphorylated cyclin B1, and p21 has been observed. While p53 is known to regulate the G2/M checkpoint through cyclin B1, some TOP1 inhibitors can induce G2/M arrest independently of p53. The induction of G2/M phase cell cycle arrest is a common cellular response to various DNA-damaging agents and is often associated with enhanced apoptosis.

The antiproliferative effect of CKD-602 is also reflected in its inhibitory concentration 50 (IC50) values across different cancer cell lines.

Table 2: CKD-602 IC50 Values in Various Cancer Cell Lines (72h treatment for OSCC, 48h for Glioma)

Cell Line TypeCell LineIC50 (µg/ml) / (nM)Treatment Duration
OSCCYD-82.4 µg/ml72 h
OSCCYD-90.18 µg/ml72 h
OSCCYD-380.05 µg/ml72 h
GliomaLN2299.07 nM48 h
GliomaU251 MG14.57 nM48 h
GliomaU343 MG29.13 nM48 h
GliomaU87 MG84.66 nM48 h

The cell cycle arrest, coupled with the induction of DNA damage and subsequent activation of apoptotic pathways, underscores the multifaceted molecular and cellular pharmacology of CKD-602 as a potent anticancer agent.

G2/M Phase Cell Cycle Arrest Mechanisms

CKD 602 induces cell cycle arrest primarily at the G2/M phase, a critical checkpoint that prevents cells from entering mitosis before DNA damage is repaired tocris.comnih.govrndsystems.comresearchgate.netnih.gov. This arrest is a cellular response to DNA damage, which this compound facilitates by forming stable DNA-topoisomerase complexes tocris.comrndsystems.com.

Studies on human oral squamous cell carcinoma (OSCC) cell lines (YD-8, YD-9, YD-38) treated with this compound showed a time- and dose-dependent induction of G2/M phase arrest nih.govresearchgate.netnih.gov. Similarly, in cervical cancer cell lines (CaSki, HeLa, SiHa), this compound treatment led to a concentration-dependent accumulation of cells in the G2/M phase. For instance, after 48 hours of treatment, the proportion of cells in the G2/M phase increased significantly: from 26.3% to 64.5% in CaSki cells, 23.4% to 70.9% in HeLa cells, and 16.0% to 61.0% in SiHa cells nih.gov. This effect has also been observed in glioma cell lines nih.govglpbio.comresearchgate.net.

The induction of G2/M arrest by this compound is an early event initiated by double-stranded DNA breaks, evidenced by the increased phosphorylation of histone H2AX (γH2AX) at Ser 139 in treated cells nih.govresearchgate.net.

Data Table 1: G2/M Phase Cell Population Percentage in Cervical Cancer Cell Lines After this compound Treatment (48h) nih.gov

Cell LineControl (%)This compound Treated (%)
CaSki26.364.5
HeLa23.470.9
SiHa16.061.0

Regulation of Cell Cycle Regulatory Proteins (e.g., cyclin B1, phospho-cdc2)

The G2/M phase arrest induced by this compound is associated with significant alterations in the expression and phosphorylation of key cell cycle regulatory proteins. Western blot analysis has revealed that this compound treatment leads to increased expression levels of cyclin A2 and cyclin B1 in a time-dependent manner in OSCC cell lines nih.govresearchgate.netresearchgate.netnih.gov. Cyclin B1, in particular, is crucial for progression into and through mitosis, and its accumulation is consistent with G2/M arrest researchgate.netnih.gov.

Furthermore, this compound treatment significantly increases the phosphorylation of cdc2 (Tyr 15) nih.govresearchgate.netnih.gov. While the total expression of cdc2 may not be significantly affected, the phosphorylation at Tyr 15 inactivates the cdc2/cyclin B complex, thereby preventing cells from advancing beyond the G2/M checkpoint researchgate.netoncotarget.com. This inhibition of cdc2 activity, despite increased cyclin B1 expression, effectively halts cell cycle progression at the G2/M boundary researchgate.netoncotarget.com. In cervical cancer cells, increased expression of phosphorylated cyclin B1 and p21 was also observed following this compound treatment researchgate.netnih.gov. The tumor suppressor protein p53 is also known to regulate the G2/M checkpoint through cyclin B1, and this compound has been shown to increase phosphorylated p53 nih.govresearchgate.netfrontiersin.org.

Apoptosis Induction Mechanisms

This compound induces apoptosis, or programmed cell death, in various cancer cell lines, contributing to its anticancer efficacy nih.govglpbio.comselleckchem.comresearchgate.net. This apoptotic activity is observed in a dose-dependent manner nih.govresearchgate.net.

Activation of Pro-apoptotic Pathways

The induction of apoptosis by this compound involves the activation of several pro-apoptotic pathways. In cervical cancer cells, this compound promotes pro-apoptotic activity selleckchem.comresearchgate.net. This effect has been observed in oral squamous cell carcinoma cell lines, where the number of apoptotic cells increased in a dose-dependent manner following this compound treatment nih.govnih.gov. The G2/M phase cell cycle arrest induced by this compound is often associated with enhanced apoptosis, indicating a coordinated cellular response to DNA damage researchgate.netnih.gov. The activation of p53, a key tumor suppressor, is also implicated in the pro-apoptotic effects of this compound nih.govresearchgate.netfrontiersin.org.

Modulation of Apoptotic Protein Expression (e.g., PARP, cleaved PARP, BAX)

This compound treatment leads to significant changes in the expression and activation of various apoptotic proteins. Research has shown that this compound increases the expression of the enzyme PARP (Poly (ADP-ribose) polymerase) and, crucially, its cleaved form, cleaved PARP nih.govresearchgate.net. Cleavage of PARP is a hallmark event in apoptosis, typically executed by caspases researchgate.net.

Furthermore, this compound treatment increases the expression of BAX nih.govresearchgate.net. BAX is a pro-apoptotic protein belonging to the Bcl-2 family, which plays a critical role in the mitochondrial pathway of apoptosis by promoting mitochondrial outer membrane permeabilization researchgate.netfrontiersin.org. The increased BAX expression suggests that this compound triggers the intrinsic apoptotic pathway.

Effects on Cellular Processes Beyond DNA Damage

Beyond its direct effects on DNA damage and cell cycle regulation, this compound also influences other cellular processes crucial for cancer progression, such as invasion and metastasis.

Preclinical Efficacy Studies of Ckd 602

In Vitro Cytotoxicity and Antiproliferative Activity

CKD 602 exhibits significant cytotoxic and antiproliferative effects across diverse cancer cell lines, demonstrating both time- and concentration-dependent inhibition of cell viability. iiarjournals.orgkoreascience.krspandidos-publications.comnih.govresearchgate.netglpbio.comkoreamed.org

Efficacy Across Diverse Cancer Cell Lines

This compound has shown efficacy against a wide range of human cancer cell lines, including those derived from cervical, glioma, oral squamous cell carcinoma (OSCC), ovarian, lung, colon, mammary, leukemia, and gastric cancers. aacrjournals.orgiiarjournals.orgkoreascience.krspandidos-publications.comnih.govresearchgate.netkoreamed.orgresearchgate.netmedchemexpress.comiiarjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netjkns.or.krsmolecule.comspandidos-publications.comresearchgate.netkoreascience.kramanote.commdpi.com

In cervical cancer, this compound demonstrated significant cytotoxic effects in CaSki, HeLa, and SiHa cell lines. nih.govmedchemexpress.com For glioma, studies on U87 MG, U251 MG, U343 MG, and LN229 cell lines revealed conspicuous cytotoxic effects. aacrjournals.orgresearchgate.netglpbio.comnih.govspandidos-publications.comresearchgate.net Oral squamous cell carcinoma cell lines, such as YD-8, YD-9, and YD-38, also showed significant antiproliferative responses to this compound. spandidos-publications.comglpbio.comkoreamed.orgnih.govmdpi.comnih.gov Furthermore, this compound has been reported to be more potent than topotecan (B1662842) in 14 out of 26 human cancer cell lines tested, including ovarian, lung, colon, and mammary carcinomas. iiarjournals.orgkoreascience.kr Gastric cancer cell lines, including SNU-719, MKN74, and NUGC-3, were classified as highly susceptible to this compound. aacrjournals.org

Time- and Concentration-Dependent Inhibition of Cell Viability

The cytotoxic effects of this compound are consistently observed to be both time- and concentration-dependent across various cancer cell lines. aacrjournals.orgiiarjournals.orgkoreascience.krspandidos-publications.comnih.govresearchgate.netglpbio.comkoreamed.orgjkns.or.kr For instance, in cervical cancer cell lines (CaSki, HeLa, SiHa), treatment with this compound resulted in a significant cytotoxic effect that increased with both exposure time and drug concentration. nih.govmedchemexpress.com Similarly, in human glioma cell lines (U87 MG, U251 MG), this compound exhibited conspicuous cytotoxic effects in a time- and dose-dependent manner. aacrjournals.orgresearchgate.netspandidos-publications.com Oral squamous cell carcinoma cell lines (YD-8, YD-9, YD-38) also showed a significant reduction in viability dependent on this compound treatment time and dose. spandidos-publications.comglpbio.comkoreamed.orgnih.govnih.gov In HT-29 colorectal adenocarcinoma cells, this compound produced both immediate and delayed cytotoxicity, with both effects showing a time-dependent decrease in IC50 values. koreascience.kr Longer treatment durations (e.g., >24 hours) enhanced cytotoxicity due to intracellular accumulation of the drug. koreascience.kr

Quantitative Assessment of Growth Inhibition (e.g., IC50 values)

Quantitative assessments of growth inhibition, typically expressed as IC50 values (50% inhibition concentration of cell viability), highlight the potent antiproliferative activity of this compound. iiarjournals.orgkoreascience.krspandidos-publications.comnih.govresearchgate.netglpbio.com

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (Concentration Unit)Incubation TimeReference
CervicalCaSki30 ng/ml48 h nih.govmedchemexpress.com
CervicalHeLa150 ng/ml48 h nih.govmedchemexpress.com
CervicalSiHa150 ng/ml48 h nih.govmedchemexpress.com
GliomaU87 MG84.66 nM (879.08 nM)48 h aacrjournals.orgresearchgate.netglpbio.comnih.govspandidos-publications.com
GliomaU251 MG14.57 nM (54.76 nM)48 h aacrjournals.orgresearchgate.netglpbio.comnih.govspandidos-publications.com
GliomaU343 MG29.13 nM48 h researchgate.netglpbio.comnih.govspandidos-publications.com
GliomaLN2299.07 nM48 h researchgate.netglpbio.comnih.govspandidos-publications.com
Oral Squamous Cell CarcinomaYD-82.4 µg/ml72 h spandidos-publications.comglpbio.comnih.govnih.gov
Oral Squamous Cell CarcinomaYD-90.18 µg/ml72 h spandidos-publications.comglpbio.comnih.govnih.gov
Oral Squamous Cell CarcinomaYD-380.05 µg/ml72 h spandidos-publications.comglpbio.comnih.govnih.gov
ColorectalHT-29Time-dependent decrease6-72 h koreascience.kr

Note: Some sources provide different IC50 values for the same cell line, potentially due to variations in experimental conditions (e.g., specific assay, cell passage, media). Where multiple values were found, the most commonly cited or clearly specified values are included. For U87 MG and U251 MG glioma cells, two different sets of IC50 values were reported in different studies, both are included.

In Vivo Antitumor Activity in Preclinical Models

Beyond in vitro studies, this compound has demonstrated significant antitumor activity in various human tumor xenograft models, indicating its potential for in vivo application. aacrjournals.orgiiarjournals.orgspandidos-publications.comtocris.commedkoo.comaacrjournals.orgresearchgate.netmedchemexpress.comiiarjournals.orgnih.govkoreascience.kr

Evaluation in Human Tumor Xenograft Models

This compound has been evaluated in a range of human tumor xenograft models, including CaSki-xenografts (cervical cancer), glioma, melanoma (A375), ovarian (SKOV-3, ES-2), and colon (HT-29, WIDR, CX-1) tumor models. aacrjournals.orgiiarjournals.orgkoreascience.krspandidos-publications.comtocris.commedkoo.comaacrjournals.orgresearchgate.netglpbio.comresearchgate.netmedchemexpress.comiiarjournals.orgnih.govkoreascience.kr

In a CaSki-xenograft model, this compound significantly inhibited tumor growth. medkoo.comnih.govresearchgate.net For glioma, this compound showed a significant anticancer effect on intracerebral glioma growth in a mouse model, resulting in significantly smaller tumors compared to control groups. glpbio.com Studies involving STEALTH® liposomal CKD-602 (S-CKD602) also demonstrated its efficacy in A375 melanoma, ES-2 ovarian, H82 SCLC (small cell lung cancer), and HT-29 colon tumor xenografts. iiarjournals.orgaacrjournals.org

Assessment of Tumor Growth Modulation and Regression

This compound has consistently shown the ability to modulate tumor growth and induce regression in preclinical in vivo models. iiarjournals.orgtocris.comaacrjournals.orgresearchgate.netmedchemexpress.comiiarjournals.orgnih.gov

In human tumor xenograft models, this compound was able to induce significant regression of established tumors. For instance, it achieved tumor regression rates of 80% in HT-29 colon tumors, 94% in WIDR colon tumors, 76% in CX-1 colon tumors, 67% in LX-1 lung tumors, 87% in MX-1 breast tumors, and 88% in SKOV-3 ovarian tumors. koreascience.kriiarjournals.org The STEALTH® liposomal formulation of this compound (S-CKD602) was found to be more efficacious than the free drug in all tumor types studied, including melanoma, ovarian, SCLC, and colon xenografts. iiarjournals.orgaacrjournals.org In the CaSki-xenograft model, treatment with this compound significantly inhibited tumor growth compared to the control group. researchgate.net

Table 2: Tumor Regression Rates in Human Tumor Xenograft Models Treated with this compound

Tumor Type (Xenograft Model)Tumor Regression RateReference
Colon (HT-29)80% koreascience.kriiarjournals.org
Colon (WIDR)94% koreascience.kriiarjournals.org
Colon (CX-1)76% koreascience.kriiarjournals.org
Lung (LX-1)67% koreascience.kriiarjournals.org
Breast (MX-1)87% koreascience.kriiarjournals.org
Ovarian (SKOV-3)88% koreascience.kriiarjournals.org
Cervical (CaSki)Significant inhibition of tumor growth medkoo.comnih.govresearchgate.net
Glioma (U87MG)Significant reduction in tumor volume glpbio.com
Melanoma (A375)More efficacious with S-CKD602 iiarjournals.orgaacrjournals.org
Ovarian (ES-2)More efficacious with S-CKD602 iiarjournals.org

Structure Activity Relationships Sar and Analog Development of Ckd 602

Chemical Design Principles of Water-Soluble Camptothecin (B557342) Derivatives

Camptothecin (CPT), a naturally occurring quinoline (B57606) alkaloid, exhibits significant anticancer activity by inhibiting DNA topoisomerase I (Top1). However, its clinical application is severely limited by its low water solubility and chemical instability, particularly the hydrolysis of its active lactone form nih.govwikipedia.orgnih.govlabsolu.ca. To address these challenges, chemical design principles for water-soluble camptothecin derivatives primarily involve the introduction of hydrophilic functional groups onto the parent structure wikipedia.orgnih.govprobes-drugs.org.

A key strategy has been the incorporation of basic nitrogen atoms within a carbon chain, typically at position 7 of the camptothecin scaffold. This modification increases the compound's hydrophilicity, thereby improving its water solubility wikipedia.orgmims.com. CKD 602, Topotecan (B1662842), and Irinotecan (B1672180) are prominent examples of such semi-synthetic derivatives that have successfully overcome the solubility issues of camptothecin, allowing for more effective intravenous administration wikipedia.orgnih.govunimelb.edu.aunih.govlabsolu.ca. Beyond direct chemical modification, advanced formulation strategies, such as encapsulation in liposomes, have also been employed to enhance solubility and protect the active drug form until it reaches its target unimelb.edu.auuni.lu.

Impact of Structural Modifications on Biological Activity and Stability

Structural modifications to the camptothecin core have a profound impact on the biological activity and stability of its derivatives. These changes are meticulously designed to optimize the therapeutic profile.

A critical modification in the design of this compound (Belotecan) is the introduction of an N-isopropylaminoethyl group at position 7 of the camptothecin structure probes-drugs.orgmims.comnih.govguidetopharmacology.org. This specific substitution is instrumental in significantly improving the compound's water solubility, thereby overcoming a major limitation of the parent camptothecin wikipedia.orgnih.govmims.com. The presence of a basic nitrogen atom within this side chain at position 7 renders the compound more hydrophilic, facilitating its dissolution in aqueous environments wikipedia.orgmims.com.

Beyond solubility, substitutions at position 7 are recognized as an efficient strategy to enhance the antitumor potency and improve the stability of the crucial E-ring, which is vital for the drug's mechanism of action nih.gov. This strategic modification contributes to the enhanced pharmacological features observed with this compound, making it a more effective topoisomerase I inhibitor.

The efficacy of camptothecin derivatives, including this compound, is critically dependent on the integrity of the lactone E-ring and the specific 20(S) stereochemistry at its chiral center. The E-ring in its closed lactone form is the biologically active configuration essential for the compound's topoisomerase I inhibitory activity nih.govlabsolu.caunimelb.edu.auwikidata.orgfishersci.ca. Any alteration to this ring, such as its opening to a carboxylate form or modifications like reduction of the lactone or removal of the 20-hydroxyl group, typically leads to a significant loss of activity wikidata.orgfishersci.ca.

Furthermore, the chiral center at position 20 must possess an (S)-configuration for the compound to be active; the (R)-configuration is inactive nih.govunimelb.edu.auwikidata.org. The 20-(S)-hydroxyl group plays a vital role in topoisomerase I inhibition and in vivo activity by forming crucial hydrogen bonds. These interactions occur between the hydroxyl group and the enzyme-DNA complex, as well as an intramolecular hydrogen bond with the lactone carbonyl (C-21). Both types of interactions are believed to facilitate the necessary E-ring opening within the topoisomerase I-DNA complex, which is a prerequisite for the drug's mechanism of action wikidata.org. This stereospecific binding is fundamental to how camptothecins trap and stabilize the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis unimelb.edu.au.

A significant challenge in the clinical application of camptothecins is the inherent instability of the lactone E-ring, which readily undergoes hydrolysis at physiological pH to form a ring-opened carboxylate. This carboxylate form is largely inactive and exhibits a high affinity for human serum albumin (HSA), shifting the equilibrium towards the inactive species and limiting cellular uptake of the active drug nih.govlabsolu.camims.comunimelb.edu.aufishersci.ca.

To circumvent this issue, several strategies have been developed to maintain the active closed-lactone form in biological systems:

Chemical Modifications: Structural alterations are designed to improve the chemical stability of the lactone ring nih.govcenmed.comuni.luguidetopharmacology.org. For instance, the introduction of a bulky sulfonylamidine group at the 20-position has been explored to sterically hinder the hydrolysis process uni.lu.

Prodrug Development: The creation of prodrugs, such as conjugates or polymer-bound camptothecins, aims to protect the active lactone form until it reaches the target site or is metabolized into its active state labsolu.canih.govcenmed.com.

Novel Formulations: The use of liposomes or microparticulate carriers provides a protective environment for the drug. These formulations encapsulate the camptothecin derivative, shielding the lactone ring from hydrolysis in the bloodstream and allowing for sustained release of the active form within the tumor microenvironment nih.govlabsolu.caunimelb.edu.auuni.lunih.govcenmed.com. For example, pegylated liposomal CKD-602 (S-CKD602) has demonstrated the ability to maintain a high percentage of the active lactone form in plasma, thereby enhancing its therapeutic potential uni.lu.

Design and Synthesis of Novel this compound Analogues for Optimized Properties

The ongoing design and synthesis of novel this compound analogues are driven by the imperative to further optimize their therapeutic properties, including pharmacokinetics, efficacy, and the ability to overcome drug resistance probes-drugs.orgnih.govwikidata.orgcenmed.com. The primary goal is to develop compounds with improved antitumor potency, enhanced stability, and better bioavailability.

Modifications often target positions 7 and 10 of the camptothecin core, as these sites have been identified as crucial for improving antitumor activity and E-ring stability nih.gov. This compound itself exemplifies this approach, having been specifically designed as a semi-synthetic analogue to address the inherent poor water solubility and toxicity of the parent camptothecin wikipedia.orgnih.govmims.comwikipedia.org. Other water-soluble camptothecin analogues, such as Exatecan, Lurtotecan, and Namitecan, also feature aliphatic amino substitutions at the C7 position, highlighting a common strategy for improving solubility and pharmacological profiles probes-drugs.org.

Beyond water solubility, efforts have also focused on developing lipophilic analogues. These compounds are engineered for improved topoisomerase I inhibition, greater lactone ring stability, and enhanced oral bioavailability nih.gov. Notable examples in this category include DB-67, BNP-1350 (also known as Karenitecin or Cositecan), and Gimatecan, all of which have undergone various stages of clinical evaluation nih.govcenmed.com.

More recent advancements in analogue design involve the synthesis of novel 20(S)-sulfonylamidine derivatives of camptothecin. These compounds have demonstrated comparable or even superior cytotoxic activity compared to existing agents like Irinotecan, particularly against multidrug-resistant cell lines guidetopharmacology.orgcenmed.com. The introduction of the sulfonylamidine group at the 20-position is believed to optimize physicochemical properties and potentially reduce toxicity by sterically hindering the detrimental hydrolysis of the lactone ring uni.lu. These ongoing research and development efforts underscore the continuous pursuit of more effective and safer camptothecin-based anticancer agents.

Mechanisms of Resistance to Ckd 602 in Preclinical Settings

Characterization of Acquired and Intrinsic Resistance Pathways

Specific to camptothecin (B557342) derivatives, including CKD 602, resistance pathways often involve alterations in the target enzyme, DNA topoisomerase I (Top1), or mechanisms affecting drug accumulation and cellular response. Reduced Top1 expression or decreased catalytic activity in cancer cells has been associated with increased resistance to camptothecins e-century.us. Furthermore, mutations within the Top1 gene itself can lead to resistance by altering the enzyme's interaction with the drug e-century.us.

General mechanisms contributing to intrinsic resistance in various cancers include the inhibition of apoptosis, epigenetic modifications of histone proteins, and the overexpression or altered function of ATP-binding cassette (ABC) drug transporters cancerdiagnosisprognosis.org. Acquired resistance, conversely, can involve a broader range of adaptive strategies, such as the activation of alternative pro-angiogenic pathways, resistance mediated by the tumor microenvironment, increased invasiveness and metastatic potential, lysosomal sequestration of the drug, and changes influenced by single-nucleotide polymorphisms (SNPs) and microRNAs cancerdiagnosisprognosis.org. While these are general principles of drug resistance, they provide a framework for understanding how cancer cells might evade the cytotoxic effects of this compound.

Molecular Determinants Influencing Sensitivity and Resistance

The sensitivity of cancer cells to this compound can be influenced by various molecular determinants, with the p53 tumor suppressor gene status being a notable factor.

Studies investigating the anticancer effects of this compound in oral squamous cell carcinoma (OSCC) cell lines have revealed a differential response based on their p53 status. For instance, in a study using YD-8, YD-9, and YD-38 OSCC cell lines, the cytotoxic effect of this compound was more pronounced in YD-9 and YD-38 cells, which did not possess p53 mutations, compared to YD-8 cells, which harbored a p53 mutation nih.gov. This differential sensitivity was also reflected in the extent of apoptosis induced, with YD-9 and YD-38 cells exhibiting more prominent apoptosis following this compound treatment nih.gov.

The IC50 values (concentration causing 50% inhibition of cell viability) for this compound at 72 hours varied significantly among these cell lines, as shown in Table 1 nih.gov.

Table 1: this compound IC50 Values in OSCC Cell Lines (72h Treatment) nih.gov

Cell Linep53 StatusIC50 (µg/mL)
YD-8Mutated2.4
YD-9Wild-type0.18
YD-38Wild-type0.05

Despite these findings, some reports present conflicting data regarding the influence of the p53 gene on the efficacy of topoisomerase inhibitors, suggesting that the precise association between p53 status and this compound response requires further evaluation nih.gov. However, other research indicates that while combination treatment of this compound with cisplatin (B142131) showed synergistic apoptotic effects in OSCC cell lines regardless of p53 status, cell line-specific therapy remains crucial due to these observed differences in treatment response nih.govresearchgate.net. Additionally, in cervical cancer cells, this compound treatment was found to increase the expression of phosphorylated p53, suggesting its involvement in the drug's pro-apoptotic activity researchgate.net.

Role of Drug Efflux and Influx Transporters in Resistance Development

Drug transporters play a significant role in modulating intracellular drug concentrations, thereby influencing sensitivity and resistance to chemotherapeutic agents. Efflux transporters, particularly those belonging to the ATP-binding cassette (ABC) superfamily, actively pump drugs out of cells, reducing their intracellular accumulation and leading to drug resistance mdpi.comnih.gov.

Preclinical studies using Caco-2 cell monolayers have investigated the transport mechanism of Belotecan (B1684226) (this compound). These studies demonstrated that the net transport of Belotecan across these cell monolayers was secretory, indicating the involvement of efflux transporters aacrjournals.org. Specifically, the secretory transport of Belotecan was found to be concentration-dependent, saturable, and significantly inhibited by known inhibitors of P-glycoprotein (P-gp, also known as ABCB1) and Multidrug Resistance Protein 2 (MRP2, also known as ABCC2) aacrjournals.orgresearchgate.net. Inhibitors such as verapamil (B1683045) and cyclosporine A (for P-gp), and estradiol-17-β-glucuronide and cyclosporine A (for MRP2), reduced the efflux of Belotecan, confirming the involvement of these transporters in its secretory transport aacrjournals.orgresearchgate.net.

This involvement of P-gp and MRP2 suggests that overexpression or increased activity of these efflux transporters in cancer cells could contribute to reduced intracellular concentrations of this compound, thereby conferring resistance. Breast Cancer Resistance Protein (BCRP, also known as ABCG2), another prominent ABC efflux transporter, is also known to transport other camptothecin derivatives like irinotecan (B1672180) and topotecan (B1662842), and has been implicated in belotecan transport mdpi.comresearchgate.net. The ability of these transporters to efflux this compound highlights a critical mechanism by which cancer cells can develop or acquire resistance to this topoisomerase I inhibitor.

Combination Therapeutic Strategies for Ckd 602 Preclinical Focus

Rationales for Synergistic Preclinical Combinations

CKD-602 is a camptothecin (B557342) analog that exerts its anticancer effects by inhibiting DNA topoisomerase I. nih.gov This inhibition leads to the formation of single-strand DNA breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis and cell-cycle arrest in cancer cells.

The primary rationale for using CKD-602 in combination therapies is to create synthetic lethality, a state where the combination of two non-lethal events results in cell death. This can be achieved by pairing CKD-602 with agents that either induce different forms of DNA damage or compromise the cell's ability to repair the damage caused by CKD-602. By targeting multiple, complementary pathways, these combinations can potentially overcome drug resistance and achieve a greater therapeutic effect than either agent alone.

Evaluation of CKD-602 in Combination with Other Anticenter Agents

Preclinical studies have demonstrated that combining CKD-602 with the platinum-based compound cisplatin (B142131) can result in synergistic antitumor activity. An investigation into this combination in human gastric cancer cell lines revealed varying degrees of interaction, ranging from synergistic to additive.

In the SNU-16 human gastric cancer cell line, the combination of CKD-602 and cisplatin demonstrated a clear synergistic effect, indicating that the combined cell-killing effect was greater than the sum of the effects of the individual agents. nih.gov The combination showed an additive effect in the SNU-5 cell line. nih.gov These findings support the therapeutic potential of combining CKD-602 with platinum-based chemotherapy. nih.gov

Combination Effect of CKD-602 and Cisplatin in Gastric Cancer Cell Lines

Cell Line Combination Effect
SNU-16 Synergistic
SNU-5 Additive
SNU-601 Antagonistic

Data derived from isobologram analysis in preclinical studies. nih.gov

A key strategy to enhance the efficacy of DNA-damaging agents like CKD-602 is to co-administer them with inhibitors of the DNA Damage Response (DDR) pathway. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR, signaling for cell cycle arrest to allow for DNA repair. Inhibiting ATR can prevent cancer cells from repairing the DNA damage induced by CKD-602, thereby potentiating its cytotoxic effects.

A preclinical study specifically evaluated the combination of CKD-602 (belotecan) and the ATR inhibitor AZD6738 in chemotherapy-resistant ovarian cancer models. nih.gov The results demonstrated a synergistic interaction between the two compounds in both chemotherapy-resistant and chemotherapy-sensitive ovarian cancer preclinical models. nih.gov This suggests that inhibiting the DDR pathway is a viable strategy for overcoming resistance and enhancing the therapeutic activity of CKD-602. nih.gov

Mechanistic Basis for Enhanced Antitumor Activity in Combination Regimens

The enhanced antitumor activity observed in combination regimens involving CKD-602 stems from the interplay of their distinct mechanisms of action.

When combined with cisplatin, the synergy is thought to arise from two potential mechanisms. First, CKD-602 may modulate and interfere with the cellular repair of DNA adducts induced by cisplatin. Second, cisplatin may enhance the topoisomerase I inhibitory effects of CKD-602, leading to a greater accumulation of DNA damage. nih.gov

In the combination of CKD-602 with an ATR inhibitor, the mechanism of synergy is more direct. CKD-602 induces DNA damage, which would typically activate the ATR-mediated checkpoint, leading to G2/M cell cycle arrest and DNA repair. The addition of an ATR inhibitor blocks this repair pathway. This prevents the cancer cells from arresting their cell cycle to repair the damage, leading to the release of the G2/M arrest and pushing the cells into apoptosis. nih.gov This combination effectively turns a cytostatic cellular response into a cytotoxic one, providing a strong mechanistic basis for its synergistic effect, particularly in overcoming chemotherapy resistance. nih.gov

Pharmacokinetics and Pharmacodynamics in Preclinical Development of Ckd 602

Preclinical Pharmacokinetic Profiles of Non-Liposomal CKD 602

The pharmacokinetic profile of non-liposomal this compound (Rubitecan) in preclinical models reveals key aspects of its absorption, distribution, metabolism, and excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Rubitecan is characterized as a water-insoluble topoisomerase I inhibitor ufl.edu. In animal models, its oral absorption is approximately 25-30%, primarily limited by its low permeability and poor water solubility abap.co.in. The bioavailability of orally administered Rubitecan is significantly influenced by food, with increased bioavailability observed under fasting conditions ufl.edu.

Metabolically, Rubitecan undergoes transformation in plasma and the liver, yielding 9-aminocamptothecin (B1664879) (9-AC) and other metabolites. Despite the activity of 9-AC, Rubitecan remains the predominant active form in plasma ufl.edu. The closed-ring lactone form of camptothecins, including Rubitecan, is essential for its antineoplastic activity. An acidic environment favors the stability of this lactone ring, whereas neutral or basic conditions promote its conversion to the less active carboxylic acid form nih.gov. Approximately half of an orally administered dose of Rubitecan is excreted in the urine as the parent compound or its metabolites ufl.edu. The elimination half-life for the total drug in plasma following oral administration has been reported to be approximately 11 hours ufl.edu.

Plasma and Tissue Distribution Studies (e.g., tumor, fat, muscle)

In preclinical mouse models, the distribution of non-liposomal this compound exhibits specific patterns across various tissues. Following administration, plasma concentrations of this compound were initially higher than those in tumors (from 0.083 to 2 hours post-administration), subsequently becoming higher in tumors from 7 to 24 hours aacrjournals.org. Consistent with the distribution and elimination characteristics of other non-liposomal camptothecin (B557342) analogues, the liver and kidney showed the highest exposures of this compound aacrjournals.org.

Pharmacokinetic Advantages of Liposomal Formulation (S-CKD602)

The development of S-CKD602, a pegylated (STEALTH®) liposomal formulation of this compound, aimed to overcome the limitations of the non-liposomal compound, particularly its solubility and pharmacokinetic variability, by prolonging circulation time and enhancing tumor-specific delivery nih.govaacrjournals.orgaacrjournals.orgcornell.eduaacrjournals.orgcapes.gov.brascopubs.org.

Prolonged Plasma Exposure and Enhanced Tumor Delivery

S-CKD602 demonstrates significant pharmacokinetic advantages over its non-liposomal counterpart. Preclinical studies in mice bearing human tumor xenografts showed that the plasma exposure (Area Under the Curve, AUC) of S-CKD602 at a dose of 1 mg/kg intravenously was approximately 25-fold greater than that of non-liposomal this compound administered at 30 mg/kg intravenously nih.govaacrjournals.orgresearchgate.net. This substantial increase in plasma exposure is a hallmark of STEALTH liposome (B1194612) technology, designed to extend drug circulation time nih.govaacrjournals.orgaacrjournals.orgcornell.eduaacrjournals.orgcapes.gov.brascopubs.org.

Furthermore, S-CKD602 significantly enhances tumor delivery and duration of exposure. The duration of this compound exposure in tumors was 3-fold longer with S-CKD602 compared to non-liposomal this compound nih.govaacrjournals.org. Specifically, the concentration of this compound in tumor ECF remained above 1 ng/mL for over 72 hours after S-CKD602 administration, a notable improvement compared to approximately 20 hours for the non-liposomal form aacrjournals.orgcornell.edu. These advantages in plasma and tumor exposure were achieved with S-CKD602 at a dose 1/30th of the non-liposomal this compound dose aacrjournals.orgcornell.educapes.gov.brunc.edunih.gov.

Tissue distribution studies for S-CKD602 revealed that the highest exposures of sum total this compound were found in the spleen, tumor, and liver aacrjournals.org. In contrast to the non-liposomal form, the distribution of S-CKD602 was greater in fat compared to muscle aacrjournals.orgcapes.gov.brnih.govdovepress.com. The prolonged plasma exposure of both encapsulated and released this compound for 1 to 2 weeks is consistent with the characteristics of STEALTH liposomes nih.govaacrjournals.org.

Table 1: Comparative Pharmacokinetic Parameters of Non-Liposomal this compound and S-CKD602 in Mice aacrjournals.orgcornell.educapes.gov.br

ParameterNon-Liposomal this compound (30 mg/kg IV)S-CKD602 (1 mg/kg IV)Fold Change (S-CKD602 vs. Non-Liposomal)
Plasma AUC (ng/mL·h)9,117201,929~22.15
Tumor AUC (ng/mL·h)11,66113,194~1.13
Tumor ECF AUC (ng/mL·h)639187~0.29 (Lower AUC, but prolonged duration)
Duration >1 ng/mL in Tumor ECF (hours)~20>72>3.6
Plasma Exposure (relative to non-liposomal)1x25x25
Tumor Exposure Duration (relative to non-liposomal)1x3x3

Dynamics of Encapsulated Versus Released Drug in Preclinical Models

A critical aspect of liposomal formulations is the dynamic interplay between the encapsulated and released drug. In plasma, approximately 82% of this compound remained encapsulated within the liposome after S-CKD602 administration nih.govaacrjournals.orgaacrjournals.orgcornell.edu. It is important to note that the liposomal encapsulated drug functions as an inactive prodrug, meaning only the released drug exerts active pharmacological effects nih.govaacrjournals.org. Once the drug is released from the liposome, its pharmacokinetic disposition is observed to be similar to that of the non-liposomal formulation nih.govaacrjournals.orgaacrjournals.org.

Studies have shown that the Area Under the Curve (AUC) for encapsulated this compound was comparable to the sum total AUC across all tested doses, and significantly higher than the AUC for the released drug at doses greater than 0.50 mg/m² nih.gov. Furthermore, an inverse relationship was observed between the dose of S-CKD602 and the ratio of released this compound AUC to encapsulated this compound AUC, indicating that at higher doses, a greater proportion of the drug remains encapsulated nih.gov.

Table 2: Ratio of Released to Encapsulated this compound AUC at Different S-CKD602 Dose Ranges nih.gov

S-CKD602 Dose Range (mg/m²)Mean Ratio of Released this compound AUC to Encapsulated this compound AUC
0.10 to 0.400.14 to 0.71
0.50 to 1.100.01 to 0.03
1.70 to 2.50.005 to 0.011

Impact on Preclinical Therapeutic Index

The pharmacokinetic advantages conferred by the liposomal formulation of this compound translate into a significant improvement in its preclinical therapeutic index. Studies have consistently demonstrated that the antitumor response and therapeutic index were greater for S-CKD602 when compared to non-liposomal this compound nih.govaacrjournals.org. In various animal models, a substantial 3- to 10-fold increase in the therapeutic index was observed with S-CKD602 aacrjournals.org.

This enhancement in therapeutic index is a direct consequence of the design of STEALTH liposomal formulations, which aim to prolong drug circulation, increase tumor delivery, and thereby improve the drug's efficacy while potentially mitigating systemic toxicities aacrjournals.orgcornell.eduaacrjournals.orgcapes.gov.briiarjournals.org. The improved antitumor efficacy of S-CKD602 in preclinical settings is thus directly correlated with its superior pharmacokinetic profile, particularly its prolonged exposure within the tumor microenvironment aacrjournals.orgcornell.educapes.gov.brnih.gov.

Advanced Research Methodologies for Studying Ckd 602

In Vitro Cell Culture Models (Monolayers, Spheroids, Multicellular Layers)

In vitro cell culture models are fundamental for initial assessments of CKD 602's effects on cancer cells. These models range from traditional two-dimensional (2D) monolayers to more complex three-dimensional (3D) structures like multicellular spheroids (MCS) and multicellular layers (MCLs), which better mimic the in vivo tumor microenvironment koreascience.kr.

Monolayer Cultures: Monolayer cell cultures are widely used to determine the basic cytotoxic effects and half-maximal inhibitory concentrations (IC50) of this compound. Studies have shown that this compound exhibits time- and dose-dependent antiproliferative effects in various cancer cell lines, including human colorectal carcinoma cells (DLD-1), oral squamous cell carcinoma (OSCC) cell lines (YD-8, YD-9, YD-38), human glioma cell lines (U87 MG, U343 MG, U251 MG, LN229), and cervical cancer cell lines (CaSki, HeLa, SiHa) spandidos-publications.comresearchgate.netkoreascience.krmdpi.comnih.gov.

For instance, in DLD-1 human colorectal cancer cells, the IC50 of this compound was determined to be 23.5 ± 1.0 nM after 24 hours of exposure in monolayer cultures koreascience.kr. In OSCC cell lines, the IC50 values at 72 hours varied depending on the cell line, demonstrating differential susceptibility spandidos-publications.com.

Cell Line (Monolayer) IC50 (nM) at 24h Exposure IC50 (µg/mL) at 72h Exposure
DLD-1 (Colorectal Carcinoma) 23.5 ± 1.0 koreascience.kr N/A
YD-8 (OSCC) N/A 2.4 spandidos-publications.com
YD-9 (OSCC) N/A 0.18 spandidos-publications.com
YD-38 (OSCC) N/A 0.05 spandidos-publications.com
LN229 (Glioma) 9.07 (95% CI 0.18-37.42) researchgate.net N/A
U251 MG (Glioma) 14.57 (95% CI 0.86-47.33) researchgate.net N/A
U343 MG (Glioma) 29.13 (95% CI 0.35-101.23) researchgate.net N/A
U87 MG (Glioma) 84.66 (95% CI 34.63-148.25) researchgate.net N/A

Spheroids and Multicellular Layers (3D Cultures): Three-dimensional models, such as multicellular spheroids (MCS) and multicellular layers (MCLs), are utilized to evaluate this compound's activity in conditions that more closely resemble in vivo tumors, including aspects like drug penetration and cell-cell interactions koreascience.kr. Studies using DLD-1 human colorectal cancer cells in MCS models showed a significantly decreased anti-proliferative activity for this compound compared to monolayers. The maximum effect (Emax) induced by this compound was notably lower in MCS (48%) compared to monolayers (92%) koreascience.kr. Furthermore, the IC50 of this compound in MCS was higher (42.3 ± 1.7 nM after 6 days) than in monolayer cultures, indicating reduced sensitivity in 3D models koreascience.kr. MCLs have also been employed to assess the penetration ability of this compound, revealing that its activity was significantly reduced after penetrating through MCLs koreascience.kr.

In Vivo Xenograft and Orthotopic Animal Models for Efficacy Assessment

In vivo animal models, particularly xenograft and orthotopic models, are crucial for assessing the antitumor efficacy of this compound in a living system. These models allow for the study of tumor growth inhibition, drug distribution, and systemic effects.

Xenograft Models: Xenograft models involve implanting human cancer cells or tumor fragments into immunodeficient mice, such as athymic nude mice nih.govnih.gov. These models are extensively used to evaluate the antitumor activity of this compound. Studies have utilized various human tumor xenografts, including A375 melanoma, ES-2 ovarian, H82 small cell lung cancer (SCLC), HT-29 colon, and CaSki cervical cancer xenografts nih.govnih.govresearchgate.net.

For example, in CaSki-xenografted nude mice, treatment with this compound led to a significant reduction in tumor volume compared to control groups nih.govresearchgate.net. The efficacy of STEALTH liposomal CKD-602 (S-CKD602) has been compared to nonliposomal CKD-602 and other topoisomerase I inhibitors like topotecan (B1662842) in these models, demonstrating improved efficacy and therapeutic index for the liposomal formulation across several tumor types nih.gov. The therapeutic index of S-CKD602 was estimated to be approximately 6-fold greater than free CKD-602 in ES-2 tumors and approximately 3-fold greater in H82 tumors nih.gov. In A375 tumors, S-CKD602 showed a therapeutic index approximately 2-fold greater than free CKD-602 and approximately 5-fold greater than topotecan nih.gov.

Tumor Type (Xenograft) Animal Model Key Finding (vs. free CKD-602 or Topotecan) Reference
A375 Melanoma Athymic nude mice S-CKD602 therapeutic index ~2-fold greater than free CKD-602, ~5-fold greater than topotecan nih.gov nih.gov
ES-2 Ovarian Athymic nude mice S-CKD602 therapeutic index ~6-fold greater than free CKD-602 nih.gov nih.gov
H82 SCLC Athymic nude mice S-CKD602 therapeutic index ~3-fold greater than free CKD-602 nih.gov nih.gov
HT-29 Colon Athymic nude mice S-CKD602 therapeutic index ≥3-fold greater than free CKD-602 nih.gov nih.gov
CaSki Cervical Cancer BALB/c-nude mice Significant reduction in tumor volume with CKD-602 treatment nih.govresearchgate.net nih.govresearchgate.net

Orthotopic Models: While not explicitly detailed for this compound in the provided snippets, orthotopic models involve implanting cancer cells directly into the organ of origin, which can more accurately recapitulate the tumor's microenvironment, metastatic potential, and response to therapy nih.govmdpi.com. The principles of these models are critical for a comprehensive preclinical evaluation of anticancer agents.

Molecular Biology Techniques (e.g., Western Blot for protein expression, Flow Cytometry for cell cycle and apoptosis, TUNEL assay for DNA fragmentation)

Molecular biology techniques are indispensable for elucidating the cellular and molecular mechanisms of action of this compound.

Western Blot for Protein Expression: Western blot analysis is used to detect and quantify specific protein expression levels in cells treated with this compound. Studies on cervical cancer cell lines (CaSki, HeLa, SiHa) treated with this compound have shown increased expression of key apoptotic proteins such as PARP, cleaved PARP, and BAX. Additionally, an increase in phosphorylated p53 expression was observed, indicating activation of cell stress pathways nih.govnih.govresearchgate.net. These findings support this compound's mechanism as a topoisomerase I inhibitor, which leads to DNA damage and subsequent activation of apoptotic pathways nih.govnih.gov.

Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry is a powerful technique for analyzing cell cycle distribution and quantifying apoptotic cells. Research on this compound has frequently employed flow cytometry to assess its impact on cell proliferation and death.

Cell Cycle Analysis: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including cervical cancer cells (CaSki, HeLa, SiHa) and glioma cell lines (U87 MG, U343 MG, U251 MG, LN229) researchgate.netnih.govnih.govresearchgate.net. In cervical cancer cell lines, the proportion of cells in the G2/M phase significantly increased in a concentration-dependent manner after 48 hours of this compound treatment nih.gov. For example, in CaSki cells, the G2/M population increased from 26.3% to 64.5% nih.gov.

Apoptosis Quantification: Flow cytometry, often using Annexin V-FITC and propidium (B1200493) iodide (PI) staining, is used to quantify the percentage of apoptotic cells. This compound treatment has been shown to induce apoptosis in human colorectal carcinoma cells, OSCC cell lines, glioma cell lines, and cervical cancer cell lines spandidos-publications.comresearchgate.netkoreascience.krnih.govnih.govresearchgate.net. In OSCC cell lines, YD-9 and YD-38 exhibited more prominent apoptosis compared to YD-8 following this compound treatment spandidos-publications.com.

Cell Line Effect on Cell Cycle Effect on Apoptosis Reference
CaSki (Cervical Cancer) G2/M phase arrest (e.g., 26.3% to 64.5%) nih.gov Induced apoptosis nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
HeLa (Cervical Cancer) G2/M phase arrest (e.g., 23.4% to 70.9%) nih.gov Induced apoptosis nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
SiHa (Cervical Cancer) G2/M phase arrest (e.g., 16.0% to 61.0%) nih.gov Induced apoptosis nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
YD-8 (OSCC) N/A Induced apoptosis, less prominent than YD-9/38 spandidos-publications.com spandidos-publications.com
YD-9 (OSCC) N/A Prominent apoptosis spandidos-publications.com spandidos-publications.com
YD-38 (OSCC) N/A Prominent apoptosis spandidos-publications.com spandidos-publications.com
Glioma Cell Lines (U87 MG, U343 MG, U251 MG, LN229) G2 phase arrest researchgate.net Induced apoptosis researchgate.net researchgate.net

TUNEL Assay for DNA Fragmentation: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a specific method to detect DNA fragmentation, a hallmark of apoptosis jsurgmed.combiocompare.com. While general statements about TUNEL being used in conjunction with other techniques for apoptosis assessment are available jsurgmed.commolbiolcell.org, specific detailed findings for this compound using this assay are not explicitly provided in the search results, beyond its general application in studying apoptosis in glioma cell lines treated with CKD-602 researchgate.net. However, it is a standard technique that complements flow cytometry and Western blot in confirming apoptotic pathways.

Quantitative Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

Quantitative pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship to its biological effects in preclinical systems. This includes both non-liposomal and liposomal formulations (S-CKD602).

Pharmacokinetic (PK) Analysis: PK studies characterize the drug's concentration-time profile in various biological matrices (e.g., plasma, tumor, tissues). For S-CKD602 and nonliposomal CKD-602, PK analysis has been performed in mice bearing A375 human melanoma xenografts aacrjournals.orgnih.gov. Noncompartmental methods are typically used to estimate parameters such as the area under the concentration-versus-time curve (AUC) and maximum concentration (Cmax) aacrjournals.org.

Key findings for S-CKD602 compared to nonliposomal CKD-602 in mice include:

For S-CKD602, the sum total AUC of CKD-602 in plasma was 201,929 ng/mL·h, and in tumor was 13,194 ng/mL·h aacrjournals.orgnih.gov.

For nonliposomal CKd-602, the AUC in plasma was 9,117 ng/mL·h, and in tumor was 11,661 ng/mL·h aacrjournals.orgnih.gov.

S-CKD602 significantly prolongs the circulation time of CKD-602 in plasma and increases drug exposure in tumors compared with the free drug nih.govnih.gov. For example, the duration of time the CKD-602 concentration was >1 ng/mL in tumor extracellular fluid (ECF) after S-CKD602 was >72 hours, compared to approximately 20 hours for nonliposomal CKD-602 aacrjournals.orgnih.gov.

Pharmacodynamic (PD) Modeling: PD modeling links drug exposure to its biological effects. For this compound, PD modeling has been used to characterize the relationship between S-CKD602 and monocyte counts in cancer patients, revealing a bidirectional pharmacokinetic-pharmacodynamic interaction amegroups.orgmdpi.comresearchgate.net. This involves understanding how the drug affects monocyte populations and how monocytes, in turn, influence the drug's disposition researchgate.net. Mechanism-based PK-PD models have been developed to describe the nonlinear PK disposition of S-CKD602 and its interaction with monocytes, which can impact therapeutic efficacy researchgate.net.

Microdialysis Techniques for Tumor Extracellular Fluid Analysis

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound drugs and other analytes in the interstitial fluid, particularly within the tumor extracellular fluid (ECF) aacrjournals.orgnih.govaacrjournals.orgnih.gov. This technique is crucial for understanding drug penetration and the effective concentration at the site of action.

For this compound, microdialysis has been employed in mice bearing A375 human melanoma xenografts to assess the concentration of CKD-602 in the tumor ECF aacrjournals.orgnih.gov. Samples of tumor ECF were collected at various time points after administration of both nonliposomal CKD-602 and S-CKD602 aacrjournals.orgnih.gov. A liquid chromatography-mass spectrometry assay was used to measure the total CKD-602 (sum of lactone and hydroxyl acid forms) aacrjournals.orgnih.gov.

Formulation AUC (ng/mL·h) in Tumor ECF Reference
S-CKD602 187 aacrjournals.orgnih.gov aacrjournals.orgnih.gov
Nonliposomal CKD-602 639 aacrjournals.orgnih.gov aacrjournals.orgnih.gov

Future Directions and Unexplored Research Avenues for Ckd 602

Exploration of Novel Therapeutic Applications Beyond Current Indications in Preclinical Contexts

While CKD 602 has shown preclinical activity against a range of tumor types, including colon, lung, breast, and ovarian cancers, as well as oral squamous cell carcinoma (OSCC) and glioblastoma, further exploration of novel therapeutic applications remains a critical avenue researchgate.netnih.govkoreascience.kraacrjournals.orgresearchgate.netresearchgate.net.

A notable area for expansion is the investigation of this compound's efficacy in central nervous system (CNS) tumors. The STEALTH liposomal formulation of this compound (S-CKD602) has demonstrated significantly greater exposure of the drug in the brain compared to non-liposomal this compound in preclinical mouse models aacrjournals.orgplos.org. This improved brain penetration suggests a strong rationale for evaluating S-CKD602 in preclinical models of brain tumors, such as glioblastoma, where initial in vitro studies have already shown promising anticancer effects aacrjournals.org.

Furthermore, recent preclinical findings indicate that this compound exhibits antitumor effects in both in vitro and in vivo models of cervical cancer researchgate.netselleckchem.com. This positions cervical cancer as a potential novel indication for this compound, warranting further in-depth preclinical studies to elucidate its full potential in this context.

Table 1: Preclinical Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell Line TypeCell LineIC50 (nM) at 48-72hReference
Oral Squamous Cell Carcinoma (OSCC)YD-8~5.53 (72h) nih.gov
Oral Squamous Cell Carcinoma (OSCC)YD-9~0.415 (72h) nih.gov
Oral Squamous Cell Carcinoma (OSCC)YD-38~0.115 (72h) nih.gov
GlioblastomaU87 MG879.08 (48h) aacrjournals.org
GlioblastomaU251 MG54.76 (48h) aacrjournals.org
Cervical CancerCaSki~0.069 (48h) selleckchem.commedchemexpress.com
Cervical CancerHeLa~0.346 (48h) selleckchem.commedchemexpress.com
Cervical CancerSiHa~0.346 (48h) selleckchem.commedchemexpress.com

Note: IC50 values converted from µg/mL or ng/mL using Belotecan (B1684226) molecular weight of 433.5 g/mol for consistency.

Identification of New Molecular Targets and Upstream/Downstream Signaling Pathways

While this compound is primarily known as a topoisomerase I inhibitor, emerging research suggests that camptothecin (B557342) analogues may exert therapeutic effects independently of Top1 activity nih.gov. This opens an unexplored avenue for identifying novel molecular targets beyond Top1 that contribute to this compound's anticancer effects. Understanding these alternative targets could lead to the development of next-generation compounds with potentially lower toxicity profiles, as Top1 inhibition is associated with side effects such as hematopoietic toxicity nih.gov.

Preclinical studies have shown that this compound induces cell cycle arrest, specifically in the G2/M phase and S and G2 phases, and promotes apoptosis across various cancer cell lines researchgate.netnih.govaacrjournals.orgresearchgate.netselleckchem.commedchemexpress.com. This indicates the involvement of critical cell cycle regulatory proteins and apoptotic signaling pathways. For instance, in cervical cancer cells, this compound was observed to increase the expression of pro-apoptotic proteins such as PARP, cleaved PARP, BAX, p53, and Ser15, along with cell cycle-related proteins like cyclin B1, phosphorylated cyclin B1, and phospho-cdc2 (Tyr15) medchemexpress.com. Concurrently, it decreased the expression of MMP2 and VEGF proteins, suggesting an impact on invasion and angiogenesis pathways medchemexpress.com. Further detailed investigation into these upstream and downstream signaling cascades is crucial for a comprehensive understanding of this compound's multifaceted mechanism of action and for identifying new druggable targets.

The observation that this compound demonstrated greater potency in U251 MG glioma cells (p53 mutant type) compared to U87 MG cells (p53 wild type) suggests that p53 status may influence cellular response to this compound aacrjournals.org. This highlights the need for further preclinical research to delineate the precise role of p53 and other tumor suppressor/oncogene pathways in modulating this compound sensitivity and resistance.

Development of Next-Generation this compound Analogues with Improved Preclinical Profiles

This compound itself represents an advancement over original camptothecin due to its improved water solubility and reduced toxicity nih.govoup.comiiarjournals.org. However, the development of next-generation analogues remains a vital area for enhancing its preclinical profile.

A significant stride in this direction is the creation of the STEALTH liposomal formulation, S-CKD602. Preclinical studies have demonstrated that S-CKD602 offers substantial pharmacokinetic advantages, including prolonged plasma circulation, enhanced tumor delivery, and an improved therapeutic index compared to non-liposomal this compound aacrjournals.orgplos.orgaacrjournals.orgunc.edumdpi.commdpi.com. This success underscores the potential of advanced drug delivery systems, such as nanotechnology, to refine the therapeutic properties of this compound. Future research could explore other nanocarrier systems, targeted delivery mechanisms, or prodrug strategies to further improve bioavailability, tumor specificity, and reduce off-target effects.

Beyond formulation, the synthesis of novel chemical analogues of this compound could lead to compounds with superior properties. This includes modifications aimed at:

Enhanced Pharmacokinetics: Designing analogues with even longer circulation times or improved tissue distribution, particularly to difficult-to-reach sites like the brain iiarjournals.org.

Overcoming Resistance Mechanisms: Developing analogues that are less susceptible to efflux pumps (e.g., MRPs, BCRP) or that can effectively target altered topoisomerase enzymes in resistant cells iiarjournals.org.

Improved Efficacy: Creating compounds with higher intrinsic potency or a broader spectrum of activity against various tumor types, potentially by modulating their interaction with Top1 or by engaging novel targets iiarjournals.org.

Reduced Toxicity: Engineering analogues with a more favorable therapeutic window, possibly by designing compounds that minimize Top1-dependent toxicity while retaining antitumor effects via other mechanisms nih.gov.

Advanced Strategies to Overcome Preclinical Drug Resistance

Drug resistance poses a significant challenge in cancer therapy, and this compound is not immune to this phenomenon. Preclinical studies have shown that cisplatin-resistant oral squamous cell carcinoma (OSCC) cell lines can exhibit cross-resistance to this compound mdpi.com. This highlights the urgent need for advanced preclinical strategies to overcome both intrinsic and acquired drug resistance to this compound.

General mechanisms of resistance to camptothecins include alterations in the topoisomerase enzyme itself and increased expression of drug efflux pumps, such as multidrug-resistant proteins (MRPs) and breast cancer resistance protein (BCRP) iiarjournals.org. Future preclinical research should focus on:

Identifying Resistance Biomarkers: Comprehensive genomic and proteomic profiling of this compound-resistant cell lines and patient-derived xenografts to identify specific molecular markers or pathways associated with resistance.

Targeting Resistance Pathways: Developing small molecule inhibitors or genetic approaches to directly counteract efflux pumps or restore sensitivity to Top1 inhibition.

Exploiting Synthetic Lethality: Investigating combinations of this compound with agents that induce synthetic lethality in resistant cells by targeting compensatory pathways.

Modulating the Tumor Microenvironment: Exploring how factors within the tumor microenvironment (e.g., hypoxia, pH, stromal cell interactions) contribute to resistance and developing strategies to mitigate these effects. The reduced anti-proliferative activity of this compound in 3D tumor models (multicellular spheroids) compared to monolayer cultures suggests that tumor penetration and the microenvironment play a role in efficacy and resistance koreascience.kr.

Refinement of Preclinical Combination Strategies for Enhanced Efficacy

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, reduce resistance, and minimize toxicity by targeting multiple pathways or cell populations. Preclinical studies have already demonstrated the synergistic potential of this compound in combination with cisplatin (B142131) in oral squamous cell carcinoma cell lines, leading to increased apoptosis and inhibited proliferation researchgate.net.

Future preclinical efforts should focus on refining and expanding these combination strategies:

Rational Combinations with Targeted Agents: Given the insights into this compound's molecular targets and signaling pathways (Section 9.2), rational combinations with inhibitors of specific pathways (e.g., cell cycle regulators, apoptotic pathway modulators, or signaling molecules like MMP2 and VEGF) could yield enhanced efficacy.

Combinations to Overcome Resistance: As discussed in Section 9.4, combining this compound with agents that specifically inhibit drug efflux pumps or re-sensitize resistant cells to Top1 inhibition is a promising approach.

Synergistic Chemotherapeutic Regimens: Exploring novel combinations of this compound with other classes of chemotherapeutic agents in a broader range of preclinical tumor models, focusing on synergistic rather than merely additive effects.

Optimizing Delivery of Combination Therapies: Leveraging advanced delivery systems, such as co-encapsulation in liposomes or nanoparticles, to ensure optimal pharmacokinetics and co-delivery of combination agents to the tumor site. The improved antitumor efficacy of S-CKD602 in preclinical studies highlights the importance of optimized delivery for enhanced therapeutic outcomes aacrjournals.orgaacrjournals.org.

Preclinical Evaluation in Complex Models: Utilizing more physiologically relevant preclinical models, such as patient-derived xenografts (PDXs) and organoids, to evaluate combination strategies and predict clinical responses more accurately. The challenges of drug penetration in 3D tumor models observed with this compound emphasize the need for strategies to improve drug distribution in solid tumors koreascience.kr.

Q & A

Q. What experimental models are recommended to evaluate the antitumor efficacy of CKD-602?

Researchers should employ a combination of in vitro human tumor cell lines (e.g., colon, breast carcinoma) and in vivo xenograft models (e.g., A375 melanoma, Lewis lung carcinoma) to assess efficacy. Preclinical studies highlight superior activity in xenografts compared to non-liposomal formulations, with metrics like tumor growth delay and [R/E]max (ratio of efficacy to toxicity) . Dose schedules (e.g., intermittent vs. single-dose) must be optimized to maximize therapeutic index .

Q. How should researchers design phase I clinical trials for S-CKD602 (liposomal CKD-602)?

Use a modified Fibonacci dose-escalation protocol (3–6 patients/cohort) to determine the maximum tolerated dose (MTD). Key endpoints include dose-limiting toxicities (DLTs; e.g., mucositis, neutropenia) and pharmacokinetic (PK) parameters like plasma AUC. Ensure serial plasma sampling over ≥2 weeks to quantify encapsulated vs. released drug via LC-MS/MS .

Q. What techniques are used to quantify CKD-602 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring total (lactone + hydroxyl acid) concentrations. Separate analysis of encapsulated (liposome-bound) and released (free) drug is critical for PK studies. Microdialysis in tumor extracellular fluid (ECF) further quantifies tumor-specific exposure .

Q. How to systematically review literature for CKD-602 research gaps?

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize systematic reviews and preclinical/clinical studies to identify understudied areas (e.g., long-term resistance mechanisms, combination therapies) .

Advanced Research Questions

Q. What methodologies resolve high interpatient variability in S-CKD602 pharmacokinetics?

Use nonlinear mixed-effects modeling (e.g., NONMEM) to analyze population PK data. Covariates like liver tumors (↑ encapsulated drug clearance 1.5×) and age (↑ release rate in patients <60 years) must be incorporated. Stratify patients based on these factors to optimize dosing .

Q. How can researchers validate liposomal drug release kinetics in vivo?

Compare encapsulated and released CKD-602 in plasma and tumor ECF using LC-MS/MS. Calculate AUC ratios for liposomal vs. nonliposomal formulations. For example, S-CKD602 achieves 22× higher tumor ECF exposure at 1/30th the dose of nonliposomal CKD-602, demonstrating enhanced tumor targeting .

Q. What strategies address contradictions between preclinical and clinical efficacy data?

Cross-validate findings using PK/PD modeling. For instance, preclinical xenograft models showing tumor regression may not directly translate to clinical responses due to differences in tumor microenvironment or drug distribution. Incorporate patient-derived xenografts (PDXs) to improve translatability .

Q. How to analyze the impact of body composition on S-CKD602 disposition?

Measure drug distribution in adipose vs. muscle tissues. S-CKD602 exhibits 3.8× higher fat-to-muscle exposure ratios than nonliposomal CKD-602, suggesting body composition (e.g., obesity) may influence efficacy. Use compartmental modeling to adjust dosing in patients with varying adiposity .

Q. What statistical methods are suitable for dose-response analysis in S-CKD602 trials?

Apply regression models correlating dose with encapsulated drug AUC and toxicity rates. For example, grade 3–4 toxicities at 2.5 mg/m² necessitated MTD reduction to 2.1 mg/m². Bootstrap resampling can assess confidence intervals for dose-AUC relationships .

Q. How to optimize experimental protocols for CKD-602 combination therapies?

Use factorial design experiments to evaluate synergies with other topoisomerase inhibitors or targeted agents. Prioritize in vitro synergy screens (e.g., Chou-Talalay method) followed by in vivo validation. Monitor PK interactions (e.g., altered clearance rates) when co-administering drugs .

Methodological Guidelines

  • Data Analysis : Use non-compartmental analysis (NCA) for initial PK profiling, followed by compartmental modeling for mechanistic insights .
  • Toxicology Reporting : Adhere to CTCAE criteria for grading adverse events. Differentiate between hematologic (e.g., neutropenia) and non-hematologic (e.g., mucositis) DLTs .
  • Ethical Compliance : Ensure institutional review board (IRB) approval for clinical protocols, emphasizing informed consent and data anonymization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.